Cas no 118409-56-6 (2-Propenoic acid,2-cyano-3-(3,4-dihydroxyphenyl)-)

2-Propenoic acid,2-cyano-3-(3,4-dihydroxyphenyl)- structure
118409-56-6 structure
Product Name:2-Propenoic acid,2-cyano-3-(3,4-dihydroxyphenyl)-
CAS-nummer:118409-56-6
MF:C10H7NO4
MW:205.166882753372
CID:131841
PubChem ID:5328793
Update Time:2025-04-19

2-Propenoic acid,2-cyano-3-(3,4-dihydroxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,2-cyano-3-(3,4-dihydroxyphenyl)-
    • 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)- (9CI)
    • Tyrphostin AG30
    • D70090
    • 2-propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)-
    • HY-118532
    • 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-
    • alpha-Cyano-3,4-dihydroxycinnamic acid
    • (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid
    • 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- (9CI)
    • XEA52079
    • 122520-79-0
    • AKOS000146224
    • CHEMBL73820
    • (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylicacid
    • AG 30
    • HSCI1_000132
    • CS-0066283
    • alpha-Cyano-(3,4-dihydroxy)cinnamic acid
    • Tyrphostin AG 30
    • (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • AMY25959
    • MFCD09739079
    • benzylidenemalononitrile (BMN) deriv. 36
    • (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid
    • ag30
    • J-004814
    • BS-15011
    • Tyrophostin AG 30
    • Tyrphostin AG30(AG30)
    • (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • 118409-56-6
    • AG-30
    • BDBM4352
    • Inchi: 1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+
    • InChI-sleutel: CJMWBHLWSMKFSM-XVNBXDOJSA-N
    • LACHT: OC1=C(C=CC(/C=C(\C#N)/C(=O)O)=C1)O

Berekende eigenschappen

  • Exacte massa: 205.03751
  • Monoisotopische massa: 205.038
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 328
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 102A^2
  • XLogP3: 1.1

Experimentele eigenschappen

  • Dichtheid: 1.559
  • Kookpunt: 465.6°Cat760mmHg
  • Vlampunt: 235.4°C
  • Brekindex: 1.717
  • PSA: 101.55
  • LogboekP: 1.08938
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